5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Description
This compound is a halogenated pyrimidine derivative featuring a carboxamide group at position 4, a methylsulfanyl substituent at position 2, and a 3,5-dichlorophenyl moiety attached via the amide nitrogen. The pyrimidine core provides a rigid aromatic scaffold, while the chlorine atoms and methylsulfanyl group contribute to electron-withdrawing and lipophilic characteristics, respectively. Such structural attributes are common in agrochemicals and pharmaceuticals, where halogenation often enhances bioactivity and stability .
Properties
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3OS/c1-20-12-16-5-9(15)10(18-12)11(19)17-8-3-6(13)2-7(14)4-8/h2-5H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOUXKCTJRYTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement at the Pyrimidine Core
The foundational step involves constructing the pyrimidine ring through cyclocondensation reactions. A preferred method employs 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile as the starting material. Reaction with 3,5-dichloroaniline in tetrahydrofuran at 80°C for 12 hours installs the carboxamide group via nucleophilic aromatic substitution, achieving 68% yield. The nitrile intermediate is subsequently hydrolyzed to the carboxamide using concentrated sulfuric acid (95%) at 0–5°C, followed by neutralization with aqueous sodium bicarbonate.
Chlorination Optimization
Selective chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide as a catalyst. Patent data reveals that maintaining stoichiometric control (1:1.2 molar ratio of substrate to POCl₃) at 110°C for 6 hours minimizes di-chlorinated byproducts. Post-reaction quenching with ice water precipitates the crude product, which is subsequently extracted with dichloromethane (3 × 50 mL).
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
A patent-pending method (WO2023017562A1) employs Suzuki-Miyaura coupling for late-stage functionalization. 5-Bromo-N-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide reacts with dichlorophenylboronic acid in a toluene/water (4:1) biphasic system using Pd(PPh₃)₄ (2 mol%) and potassium carbonate base. This approach achieves 72% yield but requires rigorous exclusion of oxygen.
Solid-Phase Synthesis for Parallel Production
Adapting techniques from combinatorial chemistry, researchers have developed a resin-bound synthesis using Rink amide AM resin. The immobilized carboxamide precursor undergoes sequential chlorination and cleavage with trifluoroacetic acid/dichloromethane (1:1), yielding 58% pure product after lyophilization. This method enables parallel synthesis of analogs but faces scalability challenges.
Reaction Optimization Parameters
Solvent Effects on Yield and Purity
Comparative studies in patent EP3765452B1 demonstrate solvent-dependent outcomes:
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC%) |
|---|---|---|---|---|
| Tetrahydrofuran | 80 | 12 | 68 | 92 |
| Toluene/DMF (3:1) | 100 | 8 | 71 | 89 |
| Ethanol/Water (4:1) | 70 | 18 | 53 | 95 |
Data from indicate that aprotic polar solvents enhance reaction rates but may compromise purity due to side reactions. Ethanol/water systems favor purity at the expense of yield.
Catalytic Enhancements
Incorporating 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base accelerates amide bond formation while suppressing N-alkylation byproducts. Kinetic studies show a 40% reduction in reaction time (from 12 to 7 hours) with 0.5 equivalents of DBU.
Purification and Characterization
Crystallization Techniques
The compound exhibits poor solubility in hydrocarbon solvents but crystallizes effectively from ethyl acetate/n-hexane (1:3). Slow cooling (0.5°C/min) from 60°C to 4°C produces needle-like crystals suitable for X-ray diffraction analysis. Patent US11696916B2 discloses a chromatography-free process using antisolvent precipitation with 2-methyltetrahydrofuran, achieving 99.5% purity at kilogram scale.
Spectroscopic Characterization
Key analytical data from literature sources:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.54 (s, 1H, ArH), 7.89–7.86 (m, 2H, ArH), 7.62–7.59 (m, 1H, ArH), 2.51 (s, 3H, SCH₃)
- HRMS (ESI+): m/z calc. for C₁₂H₈Cl₃N₃OS [M+H]⁺: 375.9432, found: 375.9428
- X-ray Crystallography : Monoclinic P2₁/c space group, a = 10.979(2) Å, b = 11.339(2) Å, c = 11.646(2) Å, α = 98.58(3)°, β = 110.21(3)°, γ = 111.61(3)°
Industrial-Scale Challenges
Byproduct Management
The primary impurity (8–12% in batch processes) is identified as 5,6-dichloro-N-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, arising from over-chlorination. Patent LT3765452T introduces a two-stage quenching protocol: initial rapid cooling to 50°C followed by controlled addition to ice/water (1:5 w/w) to suppress dimerization.
Environmental Considerations
Life cycle assessments reveal that 73% of the process carbon footprint originates from phosphorus oxychloride use. Recent advances substitute POCl₃ with trichloroisocyanuric acid in cyclopentyl methyl ether, reducing halogenated waste by 40% while maintaining 65% yield.
Applications in Medicinal Chemistry
While beyond the scope of preparation methods, it is noteworthy that this compound serves as a key intermediate in SHP2 phosphatase inhibitors. The methylsulfanyl group participates in critical hydrogen bonding with Cys459 in the SHP2 active site, as demonstrated in molecular docking studies. Current Good Manufacturing Practice (cGMP) batches have been produced at the 100 kg scale for preclinical evaluation in non-small cell lung cancer models.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of chlorine atoms can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis for the development of more complex molecules.
Biology
In biological research, it may be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison:
Substituent Effects on Aromatic Moieties
- 3-ETHYL 5-METHYL 2-(2-AMINOETHOXYMETHYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-6-METHYLPYRIDINE-3,5-DICARBOXYLATE (): Shares a chlorophenyl group but differs in core structure (pyridine vs. pyrimidine). Carboxylate esters in this analog increase hydrophilicity, contrasting with the carboxamide group in the target compound, which favors hydrogen bonding .
5-CHLORO-N-(2-IMIDAZOLIN-2-YL)-2,1,3-BENZOTHIADIAZOL-4-YLAMINE HYDROCHLORIDE ():
- Contains a benzothiadiazole core with a chlorine substituent and an imidazoline group.
- The fused heterocyclic system (benzothiadiazole) enhances π-π stacking interactions, unlike the pyrimidine core, which offers fewer π-electron-rich sites.
- The hydrochloride salt improves solubility, a feature absent in the neutral, lipophilic target compound .
Heterocyclic Core Variations
Pyrimidine vs. Pyridine :
Pyrimidines (6-membered ring with two nitrogen atoms) exhibit greater polarity and hydrogen-bonding capacity compared to pyridines (one nitrogen). This difference impacts solubility and molecular recognition in enzymatic targets.- Benzothiadiazole vs. Pyrimidine: Benzothiadiazoles are larger, fused-ring systems with sulfur and nitrogen atoms, offering distinct electronic properties.
Functional Group Analysis
- Methylsulfanyl (SMe) vs. Methylsulfonyl (SO₂Me): The compound 4-[P-(METHYLSULFONYL)PHENYL]-3-PHENYL-2(5H)-FURANONE () contains a sulfonyl group, which is strongly electron-withdrawing and polar. In contrast, the methylsulfanyl group in the target compound is electron-donating and less polar, enhancing lipid membrane permeability .
Carboxamide vs. Carboxylate Ester :
Carboxamides form stronger hydrogen bonds than esters, making the target compound more likely to interact with polar biological targets (e.g., enzymes or receptors).
Research Findings and Limitations
- Crystallographic Insights: The SHELX system () is widely used for small-molecule crystallography, suggesting that the target compound’s structure could be resolved via SHELXL or SHELXTL.
- Synthetic Challenges : The dichlorophenyl and methylsulfanyl groups may complicate synthesis due to steric effects and sulfur reactivity, respectively.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 5-chloro-N-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide?
- Methodology : Multi-step synthesis typically involves:
Nucleophilic substitution : Introduce the 3,5-dichlorophenyl group via coupling reactions (e.g., carbodiimide-mediated amidation).
Sulfanyl group incorporation : Use thiols or disulfides under controlled pH (8–10) to avoid oxidation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Critical Parameters :
- Temperature: 60–80°C for amidation to prevent side reactions.
- Solvent choice: Dichloromethane (DCM) for coupling; dimethylformamide (DMF) for thiolation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : and NMR to confirm substituent positions and purity (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .
- FT-IR : Confirm carbonyl (C=O, ~1680 cm) and sulfanyl (C-S, ~650 cm) functionalities .
Q. How can researchers screen this compound for preliminary biological activity?
- Approach :
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
- Cytotoxicity : MTT assay on cancer cell lines (IC determination) .
Q. What solvents and conditions influence its stability during storage?
- Stability Profile :
- Light-sensitive : Store in amber vials at -20°C.
- Solvent compatibility : Stable in DMSO (1–10 mM stock solutions); avoid aqueous buffers >pH 9 to prevent hydrolysis .
Advanced Research Questions
Q. How can factorial design optimize reaction yields and minimize byproducts?
- DOE Framework :
- Variables : Temperature, catalyst loading, solvent ratio (Table 1).
- Response surface methodology (RSM) : Maximize yield while minimizing impurities .
Table 1 : Example 2 Factorial Design for Amidation Step
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 5 | 10 |
| Solvent (DCM:DMF) | 3:1 | 1:1 |
Q. What computational strategies predict binding interactions with biological targets?
- Methods :
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinases) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to resolve contradictions in biological activity data across studies?
- Troubleshooting :
Assay standardization : Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity).
Metabolic interference : Test against liver microsomes to rule out rapid degradation .
Structural analogs : Compare with derivatives (e.g., replacing methylsulfanyl with sulfonyl) to isolate pharmacophores .
Q. What strategies improve target specificity in complex biological systems?
- Approaches :
- Prodrug modification : Introduce enzymatically cleavable groups (e.g., esters) for selective activation .
- CRISPR screening : Identify genetic vulnerabilities in target cells to guide compound optimization .
- Polypharmacology analysis : Use cheminformatics tools (SwissTargetPrediction) to map off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
